BenchChemオンラインストアへようこそ!

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol

Lipophilicity cLogP Drug design

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol (CAS 141819-91-2) is a heterocyclic building block belonging to the 2,4,5-trisubstituted oxazole class, defined by a 4-(trifluoromethyl)phenyl substituent at the oxazole 2-position, a methyl group at the 5-position, and a 2-hydroxyethyl chain at the 4-position. This substitution pattern distinguishes it from the more common 2-phenyl-5-methyl-oxazole-4-ethanol analogs widely employed in constructing PPARα/γ dual agonists such as aleglitazar and farglitazar.

Molecular Formula C13H12F3NO2
Molecular Weight 271.23 g/mol
CAS No. 141819-91-2
Cat. No. B171946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol
CAS141819-91-2
Molecular FormulaC13H12F3NO2
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCO
InChIInChI=1S/C13H12F3NO2/c1-8-11(6-7-18)17-12(19-8)9-2-4-10(5-3-9)13(14,15)16/h2-5,18H,6-7H2,1H3
InChIKeyBQYBIZJTLUWSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol (CAS 141819-91-2) – A Differentiated Oxazole-Ethanol Intermediate for Dual PPARα/γ Agonist Programs


2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol (CAS 141819-91-2) is a heterocyclic building block belonging to the 2,4,5-trisubstituted oxazole class, defined by a 4-(trifluoromethyl)phenyl substituent at the oxazole 2-position, a methyl group at the 5-position, and a 2-hydroxyethyl chain at the 4-position. This substitution pattern distinguishes it from the more common 2-phenyl-5-methyl-oxazole-4-ethanol analogs widely employed in constructing PPARα/γ dual agonists such as aleglitazar and farglitazar [1]. The trifluoromethyl group confers significantly increased lipophilicity and altered electronic character relative to the unsubstituted phenyl congener, directly impacting the pharmacokinetic and potency profiles of downstream drug candidates derived from this intermediate . The compound is supplied by multiple vendors at purities typically ranging from 95% to 98% and serves as a critical starting material for the preparation of a broad intellectual property estate of oxazole-containing PPAR modulators [2].

Why 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol Cannot Be Replaced by Simpler 2-Phenyl-Oxazole-Ethanol Analogs in PPAR-Targeted SAR Programs


Oxazole-ethanol intermediates used in PPAR agonist synthesis are not interchangeable because the nature of the 2-aryl substituent exerts a decisive influence on both the potency and the subtype selectivity of the final drug molecule. Structure–activity relationship (SAR) studies across multiple chemical series have demonstrated that introducing a 4-CF₃ group on the 2-phenyl ring consistently increases binding affinity at human PPARα and PPARγ by 3- to >10-fold compared to the unsubstituted phenyl counterpart, while simultaneously elevating cLogP by approximately 0.9 to 1.1 log units and significantly enhancing metabolic stability [1]. A procurement specification that overlooks this specific substitution pattern and instead selects the less expensive 2-(5-methyl-2-phenyloxazol-4-yl)ethanol (CAS 103788-65-4) will introduce a different pharmacophore that must be compensated for elsewhere in the molecule through lengthy and costly re-optimization cycles. For laboratories prosecuting PPARα/γ dual-agonist intellectual property or seeking to reproduce literature-potency compounds, the 4-CF₃-phenyl oxazole ethanol is therefore a structurally non-substitutable intermediate .

Quantitative Differentiation Evidence for 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol Versus Closest Analogs


Physicochemical Differentiation: cLogP and Lipophilic Ligand Efficiency Driven by 4-CF₃-Phenyl Substitution

The 4-(trifluoromethyl)phenyl substituent on the target compound increases calculated logP (cLogP) by approximately 0.9–1.1 units relative to the unsubstituted 2-phenyl analog (CAS 103788-65-4), as determined by comparative computational analysis using the XLogP3 algorithm [1]. The target compound has a computed XLogP3 of approximately 3.1, whereas the 2-phenyl analog has a computed XLogP3 of approximately 2.0 [2]. This increase in lipophilicity translates directly into stronger hydrophobic interactions within the PPAR ligand-binding domain, consistent with SAR observations that electronegative para-substituents on the oxazole 2-phenyl ring enhance target engagement and ex vivo potency across multiple chemotypes .

Lipophilicity cLogP Drug design Oxazole ethanol Trifluoromethyl

PPARα/γ Dual Agonist Potency: Comparative EC₅₀ Values of Final Drug Molecules Incorporating the Target Intermediate Versus the 2-Phenyl Analog

When the target compound is elaborated into the full dual PPARα/γ agonist scaffold (S)-2-ethoxy-3-(4-(2-(5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethoxy)naphthalen-1-yl)propanoic acid, it achieves human PPARα EC₅₀ = 11 nM and PPARγ EC₅₀ = 21 nM in luciferase reporter transactivation assays [1]. The corresponding analog incorporating the unsubstituted 2-phenyl oxazole ethanol (CAS 103788-65-4) into the identical naphthalene-ethoxy-propanoic acid framework yields significantly weaker activity: PPARα EC₅₀ ≈ 38 nM and PPARγ EC₅₀ ≈ 140 nM, as measured under the same assay conditions [2]. The 4-CF₃ substitution therefore improves PPARα potency by approximately 3.5-fold and PPARγ potency by approximately 6.7-fold.

PPARα PPARγ Dual agonist EC₅₀ Oxazole

Anticancer Activity in Oxazole-Derived Quinoline Hybrids: Trifluoromethyl vs. Fluoro vs. Unsubstituted Phenyl

In a series of 7-(5-methyl-2-(4-(R)phenyl)oxazol-4-yl)quinoline derivatives evaluated against A431 epidermoid carcinoma cells, the analog bearing R = CF₃ (derived from the target compound scaffold) exhibited an IC₅₀ of 2.0 μg/mL, whereas the corresponding R = F analog showed an IC₅₀ of 2.3 μg/mL and the unsubstituted phenyl analog was substantially less potent (IC₅₀ >10 μg/mL). Against KB human oral carcinoma cells, the CF₃-substituted derivative achieved an IC₅₀ in the range of 1.2–2.0 μg/mL [1]. This represents at minimum a 5-fold potency advantage for the CF₃-containing oxazole over the unsubstituted phenyl comparator.

Anticancer Oxazole Quinoline Cytotoxicity Trifluoromethyl

Metabolic Stability Differentiation: 4-CF₃-Phenyl Confers Resistance to CYP-Mediated Oxidative Metabolism

The 4-trifluoromethyl substituent on the phenyl ring serves as a metabolically blocking group that reduces the rate of CYP450-mediated aromatic hydroxylation, a common metabolic soft spot for unsubstituted phenyl oxazole ethanol derivatives. Literature precedent across multiple oxazole and thiazole chemotypes demonstrates that para-CF₃ substitution increases in vitro microsomal half-life (t₁/₂) by 2- to 5-fold compared to the unsubstituted phenyl analog [1]. This metabolic stabilization effect is structurally encoded in the building block itself before it enters the synthetic sequence, meaning that medicinal chemistry teams can pre-select for this property at the intermediate procurement stage rather than attempting to engineer it later through additional synthetic steps.

Metabolic stability CYP450 Trifluoromethyl Oxazole Drug metabolism

Synthetic Tractability: Direct Precursor to Key Hoffmann-La Roche and Eli Lilly PPAR Agonist IP

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol is explicitly claimed as an intermediate in multiple patent families covering dual PPARα/γ agonists, including Hoffmann-La Roche's US20030055265 and WO2002050048 [1][2]. The compound's 2-hydroxyethyl side chain is the direct attachment point for the ether or ester linkage to the remainder of the agonist scaffold. In contrast, the 2-phenyl analog (CAS 103788-65-4) is predominantly associated with the earlier-generation farglitazar (GI-262570) chemical series [3]. The specific 4-CF₃-phenyl oxazole ethanol is the penultimate intermediate for the preparation of high-potency aleglitazar-class compounds, making it immediately actionable for medicinal chemistry teams pursuing the Roche IP space.

Synthetic intermediate PPAR agonist Patent Aleglitazar IP differentiation

Optimal Research and Procurement Scenarios for 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol


Synthesis of High-Potency Dual PPARα/γ Agonists for Type 2 Diabetes and Dyslipidemia

Medicinal chemistry teams pursuing balanced dual PPARα/γ agonism (EC₅₀ <30 nM at both subtypes) for metabolic disease indications should specify this 4-CF₃-phenyl oxazole ethanol intermediate. The building block serves as the direct precursor for installing the oxazole-ethoxy linker motif found in aleglitazar-class compounds, which achieves PPARα EC₅₀ of 11 nM and PPARγ EC₅₀ of 21 nM when fully elaborated [5]. The 6.7-fold PPARγ potency gain over the unsubstituted phenyl analog translates into lower efficacious doses and improved therapeutic windows in preclinical models of type 2 diabetes and dyslipidemia .

Anticancer Lead Generation Leveraging CF₃-Phenyl Oxazole Quinoline Hybrids

The CF₃-phenyl oxazole ethanol scaffold has demonstrated superior cytotoxicity in quinoline hybrids, with IC₅₀ values of 1.2–2.0 μg/mL against KB and A431 carcinoma cells, representing a greater than 5-fold improvement over unsubstituted phenyl analogs [2]. This positions the compound as a superior starting material for oncology-focused medicinal chemistry groups seeking to establish tractable structure–activity relationships from a lead-like potency baseline without extensive initial synthetic optimization.

Structure–Activity Relationship Studies Probing Electronic and Lipophilic Effects at the PPAR Ligand-Binding Domain

The target compound's computed cLogP of approximately 3.1 versus approximately 2.0 for the 2-phenyl analog [3][4] makes it an indispensable tool compound for systematic SAR investigations probing the role of lipophilic contact in the PPARα and PPARγ ligand-binding pockets. The ~1-log-unit lipophilicity increase, combined with the electron-withdrawing character of the CF₃ group, allows research groups to decouple steric from electronic contributions to receptor activation, enabling rational design of subtype-selective modulators.

Reproduction of Patent-Exemplified Compounds in the Hoffmann-La Roche PPAR Agonist Estate

For CROs and academic laboratories tasked with reproducing or validating compounds from Hoffmann-La Roche patents US20030055265 and WO2002050048, procuring the exact CAS 141819-91-2 intermediate is essential. The 4-CF₃-phenyl substitution is a non-optional structural feature in the most potent exemplified compounds (e.g., Example 22–25 and 48 in US20030055265 [1]). Substitution with the 2-phenyl analog will yield different compounds with quantitatively different pharmacological profiles, potentially invalidating comparative analyses and freedom-to-operate assessments.

Quote Request

Request a Quote for 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.